molecular formula C17H15ClN4O B6512545 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-20-2

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512545
CAS No.: 951598-20-2
M. Wt: 326.8 g/mol
InChI Key: USBVRRNFBBTRNC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Huisgen Cycloaddition: This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Substitution Reactions: The chlorophenyl group can be introduced through nucleophilic substitution reactions.

  • Amide Bond Formation: The carboxamide group can be formed by reacting the triazole with an amine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: It can serve as a probe in biological studies to investigate cellular processes.

  • Industry: Use in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological responses. The chlorophenyl and phenylethyl groups can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine: A related compound with a piperazine ring instead of a triazole ring.

  • 1-(3-Chlorophenyl)-3-phenylurea: Another compound with a urea group instead of a carboxamide group.

Uniqueness: 1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, chlorophenyl group, and phenylethyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBVRRNFBBTRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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